Cas no 89132-12-7 (Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-)
89132-12-7 structure
Product Name:Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
CAS-nummer:89132-12-7
MF:C25H28N6O2
MW:444.528824806213
CID:611255
PubChem ID:71322291
Update Time:2025-04-19
Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
- N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]aniline
- N-Hexyl-N-methyl-4-[(E)-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}diazenyl]aniline
- DTXSID00751989
- 89132-12-7
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- Inchi: 1S/C25H28N6O2/c1-3-4-5-6-19-30(2)24-15-11-22(12-16-24)28-26-20-7-9-21(10-8-20)27-29-23-13-17-25(18-14-23)31(32)33/h7-18H,3-6,19H2,1-2H3/b28-26+,29-27+
- InChI-sleutel: DPIWFKQFLPIRBS-TUUFZWAFSA-N
- LACHT: [O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)CCCCCC)=O
Berekende eigenschappen
- Exacte massa: 444.22737416g/mol
- Monoisotopische massa: 444.22737416g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 613
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.8
- Topologisch pooloppervlak: 98.5Ų
Benzenamine, N-hexyl-N-methyl-4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- Gerelateerde literatuur
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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